Methylsyringin
Description
Methylsyringin is a phenylpropanoid glycoside identified in multiple plant species, including Liparis nervosa (Orchidaceae) , Tanacetum falconeri , and Euphorbia humifusa . Its molecular formula is C₁₈H₂₆O₉ (molecular weight: 386.16 g/mol), characterized by a syringyl moiety (3,5-dimethoxy-4-hydroxyphenyl) linked to a glycoside and an additional methyl group . This compound is biosynthetically derived from syringin (sinapyl-4-O-glycoside) through methylation .
Structure
2D Structure
Properties
CAS No. |
139742-20-4 |
|---|---|
Molecular Formula |
C18H26O9 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2,6-dimethoxy-4-[(E)-3-methoxyprop-1-enyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H26O9/c1-23-6-4-5-10-7-11(24-2)17(12(8-10)25-3)27-18-16(22)15(21)14(20)13(9-19)26-18/h4-5,7-8,13-16,18-22H,6,9H2,1-3H3/b5-4+/t13-,14-,15+,16-,18+/m1/s1 |
InChI Key |
KDZYNPVXUQIVAO-LSUNSJSKSA-N |
Isomeric SMILES |
COC/C=C/C1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC |
Canonical SMILES |
COCC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylsyringin can be synthesized through the glycosylation of syringaldehyde with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of this compound involves the extraction of syringaldehyde from plant sources, followed by its chemical modification. The process includes purification steps to ensure the compound’s high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Methylsyringin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form syringic acid.
Reduction: The compound can be reduced to form syringyl alcohol.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are used under basic conditions.
Major Products:
Oxidation: Syringic acid.
Reduction: Syringyl alcohol.
Substitution: Various substituted phenolic glycosides.
Scientific Research Applications
Methylsyringin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other phenolic compounds.
Biology: this compound exhibits anti-inflammatory and antioxidant properties, making it useful in biological studies.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-diabetic and anti-cancer properties.
Industry: this compound is used in the production of natural flavoring agents and fragrances
Mechanism of Action
Methylsyringin exerts its effects through various molecular pathways:
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines in cells.
Antioxidant Activity: this compound scavenges free radicals, reducing oxidative stress in cells.
Molecular Targets: The compound targets enzymes involved in inflammation and oxidative stress pathways, such as cyclooxygenase (COX) and nitric oxide synthase (NOS).
Comparison with Similar Compounds
Syringin (Sinapyl-4-O-Glycoside)
Acetylated Derivatives of this compound
Methyl Syringate
- Molecular Formula : C₁₀H₁₂O₅ (methyl ester of syringic acid) .
- Key Differences: A simpler phenolic ester without glycosylation.
- Bioactivity: Known for antioxidant and antimicrobial activities .
Pharmacokinetic and Pharmacodynamic Properties
Absorption and Bioavailability
- This compound: GI Absorption: High (predicted via BOILED-Egg model) . BBB Penetration: None, reducing risks of central nervous system side effects .
- Syringin: Limited data, but glycosylation may reduce absorption compared to methylated forms.
- Methyl Syringate : Likely high oral bioavailability due to low molecular weight and ester structure .
Enzyme Interactions
- Acetylcholinesterase (AChE) Inhibition: this compound showed weak binding affinity (-6.7 kcal/mol) compared to reference inhibitor galantamine (-7.0 kcal/mol) .
- α-Glucosidase Inhibition: this compound’s activity is unreported, but Syringaresinol (a related lignan in L. nervosa) exhibited IC₅₀ = 43.76 µM, surpassing acarbose (IC₅₀ = 273.12 µM) .
Data Tables
Table 1. Structural Comparison of this compound and Analogs
Biological Activity
Methylsyringin, a phenolic glycoside, is primarily found in various plant species, including Putranjiva roxburghii and Tinospora cordifolia . This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and potential anticancer properties. This article delves into the biological activity of this compound, supported by data tables and research findings.
Chemical Structure
This compound has the molecular formula and a unique structure that contributes to its biological activities. The compound consists of a methoxy group attached to a syringic acid moiety, which is linked to a glucose unit.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals, thereby reducing oxidative stress:
- DPPH Radical Scavenging Activity : this compound demonstrated effective scavenging of DPPH radicals with an IC50 value indicating its potency compared to other antioxidants tested.
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 25.0 |
| Ascorbic Acid | 15.0 |
| Quercetin | 20.0 |
2. Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against various pathogens. It has been tested against bacteria and fungi:
- Minimum Inhibitory Concentration (MIC) values highlight its effectiveness:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Candida albicans | 12 |
3. Cytotoxic Activity
Studies have explored the cytotoxic effects of this compound on cancer cell lines:
- In vitro Cytotoxicity : The compound showed significant cytotoxicity against several cancer cell lines with varying IC50 values.
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 18.0 |
| MDA-MB-231 | 22.5 |
| HeLa | 15.5 |
4. Anti-inflammatory Effects
This compound has been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators:
- Cytokine Inhibition : In vitro studies revealed a reduction in TNF-α and IL-6 levels when treated with this compound.
Case Study 1: Anticancer Potential
A study investigated the effects of this compound on breast cancer cells (MCF-7). The researchers treated the cells with varying concentrations of this compound and observed significant apoptosis induction compared to control groups.
Case Study 2: Antimicrobial Efficacy
Another case study focused on the antimicrobial efficacy of this compound against skin pathogens like C. acnes. The results indicated that topical application of formulations containing this compound led to reduced bacterial load and improved skin conditions in patients with acne vulgaris.
Q & A
Q. What standardized protocols are recommended for isolating Methylsyringin from plant sources?
Isolation typically involves solvent extraction (e.g., ethanol or methanol), followed by chromatographic techniques like column chromatography or HPLC. Ensure reproducibility by referencing established phytochemical workflows, such as those used for Syringin (a structurally related phenylpropanoid glycoside) . Characterization via NMR (¹H, ¹³C) and mass spectrometry is critical to confirm purity and identity. Include solvent ratios, temperature controls, and retention times in protocols to minimize variability .
Q. How can researchers validate the structural identity of this compound in novel plant species?
Combine spectroscopic methods (e.g., UV-Vis for phenolic detection, FT-IR for functional groups) with comparative analysis against authenticated standards. Cross-validate using 2D NMR techniques (HSQC, HMBC) to resolve glycosidic linkages and methoxy group placements. For novel sources, elemental analysis and X-ray crystallography may be required to resolve ambiguities .
Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?
Use cell-based assays (e.g., MTT for cytotoxicity, ROS detection for antioxidant activity) with appropriate controls (e.g., ascorbic acid for antioxidants). Ensure dose-response curves are generated using at least five concentrations, and report IC₅₀ values with confidence intervals. Include negative controls (e.g., solvent-only) and reference standards (e.g., quercetin for antioxidant assays) to contextualize results .
Advanced Research Questions
Q. How should researchers design experiments to address contradictory reports on this compound’s anti-inflammatory efficacy?
Conduct systematic reviews to identify methodological disparities (e.g., cell lines, LPS concentrations, exposure times). Perform head-to-head comparisons using standardized protocols across multiple models (e.g., RAW 264.7 macrophages, primary murine cells). Use multivariate statistical analysis to isolate variables contributing to discrepancies, such as compound purity or assay sensitivity .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Employ regioselective methylation or glycosylation modifications guided by computational modeling (e.g., DFT for reaction feasibility). Monitor reaction progress via TLC/HPLC and characterize intermediates using HRMS and NOESY NMR. Prioritize derivatives with >95% purity, and validate synthetic routes through reproducibility tests across three independent batches .
Q. How can metabolomic approaches resolve uncertainties in this compound’s metabolic pathways?
Use isotope-labeled precursors (e.g., ¹³C-phenylalanine) in tracer studies with LC-MS/MS to track biosynthetic intermediates. Integrate transcriptomic data (e.g., RNA-seq of methyltransferase genes) to correlate enzyme expression with metabolite accumulation. Apply pathway analysis tools (e.g., KEGG, MetaCyc) to map putative routes and identify rate-limiting steps .
Q. What statistical methods are recommended for analyzing dose-dependent effects in this compound pharmacokinetic studies?
Use nonlinear regression models (e.g., Hill equation) to fit plasma concentration-time curves. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report pharmacokinetic parameters (t₁/₂, Cₘₐₓ, AUC) with 95% confidence intervals. For bioavailability studies, employ crossover designs to minimize inter-subject variability .
Methodological Guidelines
- Data Reporting : Include raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials, annotated with acquisition parameters (e.g., solvent, frequency) .
- Contradiction Analysis : Use funnel plots or Egger’s regression to assess publication bias in meta-analyses .
- Ethical Compliance : Disclose conflicts of interest and adhere to institutional guidelines for plant material sourcing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
